2,4,6-Trimethyl-3-nitropyridine

Übersicht

Beschreibung

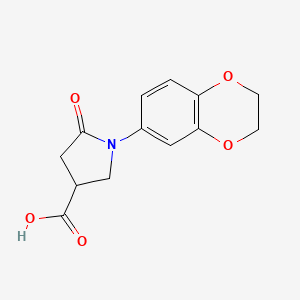

“2,4,6-Trimethyl-3-nitropyridine” is a chemical compound with the molecular formula C8H10N2O2 . It is used in various chemical reactions and has several applications in the field of chemistry .

Synthesis Analysis

The synthesis of “2,4,6-Trimethyl-3-nitropyridine” involves several steps and methodologies. The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

Molecular Structure Analysis

The molecular structure of “2,4,6-Trimethyl-3-nitropyridine” has been determined using the DFT B3LYP/6-311G(2d,2p) approach . Theoretical calculations were performed by density functional theory (DFT)/B3LYP method using 6-311++G (d,p) basis set .

Chemical Reactions Analysis

“2,4,6-Trimethyl-3-nitropyridine” is involved in various chemical reactions. For example, it could be used to synthesize dichloro-(3-nitro-2-pyridyl)methylphosphonic dichloride . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Physical And Chemical Properties Analysis

The molecular weight of “2,4,6-Trimethyl-3-nitropyridine” is 166.18 g/mol . It has a XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Regioselective Synthesis : A study by Tohda et al. (1994) describes a one-pot synthesis of 2-substituted 3-nitropyridines, a process involving ring transformation of dinitro-2-pyridones with ammonia and enamines derived from ketones. This synthesis is significant for producing various nitropyridine derivatives, including 2,4,6-trimethyl-3-nitropyridine (Tohda et al., 1994).

- Trinitropyridine Formation : Licht and Ritter (1988) detailed the formation of trinitropyridine from dinitroethanol, a method that provides access to nitropyridines not obtainable by direct nitration. This pathway can lead to the synthesis of compounds like 2,4,6-trimethyl-3-nitropyridine (Licht & Ritter, 1988).

Chemical Reactions and Mechanisms

- Electrochemical Reduction : Research by Lacasse et al. (1993) on the electrochemical reduction of nitropyridines, including 4-nitropyridine, reveals insights into the reduction mechanisms that could be applicable to 2,4,6-trimethyl-3-nitropyridine (Lacasse et al., 1993).

- Complex Formation with Benzoic Acid : Foces-Foces et al. (1999) explored the crystal structures of 2,4,6-trimethylpyridine complexes with benzoic acid, providing insights into the potential interactions and binding mechanisms of 2,4,6-trimethyl-3-nitropyridine in similar settings (Foces-Foces et al., 1999).

Applications in Organic Synthesis

- Methoxybenzylation of Hydroxy Groups : Nakano et al. (2001) demonstrated the use of 2-(4-Methoxybenzyloxy)-3-nitropyridine in the methoxybenzylation of hydroxy groups, showcasing the utility of nitropyridines in organic synthesis (Nakano et al., 2001).

- Mononuclear Copper(II) Nitrato Complexes : Puszko et al. (2010) synthesized new complexes using Cu(NO3)2 and methyl-substituted 4-nitropyridine N-oxides, including 2,4,6-trimethyl-3-nitropyridine, revealing their potential in developing copper-based compounds with various applications (Puszko et al., 2010).

Spectroscopic and Structural Studies

- Vibrational Spectroscopy and Molecular Analysis : Karnan et al. (2012) conducted vibrational spectroscopic studies on related nitropyridines, providing a framework for understanding the structural and electronic characteristics of compounds like 2,4,6-trimethyl-3-nitropyridine (Karnan et al., 2012).

- Conformational Stability and Theoretical Studies : Balachandran et al. (2012) analyzed the conformational stability of nitropyridines, offering insights into the molecular behavior of 2,4,6-trimethyl-3-nitropyridine in various environments (Balachandran et al., 2012).

Wirkmechanismus

Target of Action

Nitropyridines, a class of compounds to which 2,4,6-trimethyl-3-nitropyridine belongs, are known to interact with various biological targets depending on their specific structures .

Mode of Action

Nitropyridines, in general, undergo reactions with n2o5 in an organic solvent to form the n-nitropyridinium ion .

Eigenschaften

IUPAC Name |

2,4,6-trimethyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-4-6(2)9-7(3)8(5)10(11)12/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBHNBZGFVDCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372684 | |

| Record name | 2,4,6-trimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trimethyl-3-nitropyridine | |

CAS RN |

21203-55-4 | |

| Record name | 2,4,6-trimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Thia-4-azaspiro[4.4]nonan-3-one](/img/structure/B1302426.png)

![methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1302431.png)

![8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B1302432.png)

![Thieno[3,2-b]thiophene-2-carbohydrazide](/img/structure/B1302434.png)

![1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol](/img/structure/B1302445.png)